![molecular formula C23H25ClN2O5S B11775637 Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate](/img/structure/B11775637.png)
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H25ClN2O5S and its molecular weight is 477.0 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate (CAS No. 505096-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H25ClN2O5S, with a molecular weight of 476.97 g/mol. Its structure includes a thiophene ring, a chlorophenyl group, and a pyran derivative, which are key to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H25ClN2O5S |
Molecular Weight | 476.97 g/mol |
CAS Number | 505096-40-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 0.21 μM for the most active derivatives, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Not specified |
Candida species | Not specified |
Anticancer Activity
The compound has also shown promising results in cancer research. It was evaluated for cytotoxicity against several human cancer cell lines using the NCI 60-cell five-dose screen method. Notably, it exhibited potent cytotoxic effects with LC50 values as low as 18.9 nM in certain glioblastoma cell lines .
Table 2: Cytotoxicity of this compound
Cell Line | LC50 (nM) |
---|---|
U87 | 200 ± 60 |
BE | 18.9 |
SK | >3000 |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Antibacterial Mechanism : Molecular docking studies suggest that the compound interacts with key enzymes such as DNA gyrase and MurD, forming hydrogen bonds that inhibit bacterial growth . These interactions are critical for its antibacterial efficacy.
- Anticancer Mechanism : The cytotoxic effects on cancer cells are attributed to the compound's ability to disrupt cellular processes, likely through interference with DNA replication and repair mechanisms .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
- Cytotoxicity Analysis in Cancer Cells : Another study highlighted the selective toxicity towards glioblastoma cells while sparing normal cells, which is crucial for developing targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly as an anti-inflammatory and anti-cancer agent. The structural features of the compound, including the thiophene and pyran rings, contribute to its interaction with biological targets such as enzymes and receptors involved in disease processes.
The pharmacological potential of this compound is significant due to its ability to modulate various biological pathways. The following subsections detail its applications in drug development.
Anti-Cancer Research
Research has indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines. Studies have focused on its mechanism of action, which involves the inhibition of tumor growth and induction of apoptosis in malignant cells.
Case Study:
In vitro studies demonstrated that Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate effectively reduced cell viability in breast cancer cell lines by targeting specific signaling pathways related to cell proliferation.
Anti-inflammatory Properties
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Study:
In a controlled study, the administration of this compound resulted in a significant reduction in markers of inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
Synthesis and Derivatives
Various synthetic routes have been explored to produce this compound and its derivatives. These derivatives are being investigated for enhanced biological activity.
Synthetic Methods
The synthesis typically involves multi-step reactions that incorporate different functional groups to modify the biological activity of the base compound.
Table: Synthetic Routes Overview
Step | Reaction Type | Reagents Used | Outcome |
---|---|---|---|
1 | Carbamoylation | Isocyanates | Formation of carbamoyl group |
2 | Ethoxylation | Ethanol | Introduction of ethoxy group |
3 | Thiophene Modification | Thiophene derivatives | Altered pharmacological properties |
Properties
Molecular Formula |
C23H25ClN2O5S |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O5S/c1-6-30-26(18-11-10-13(2)15(4)31-18)22-19(23(28)29-5)14(3)20(32-22)21(27)25-17-9-7-8-16(24)12-17/h7-12,18H,6H2,1-5H3,(H,25,27) |
InChI Key |
NAOAQHDRRKINPH-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C1C=CC(=C(O1)C)C)C2=C(C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C)C(=O)OC |
Origin of Product |
United States |
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